

Technical Guide: 5-Amino-6-methylpyrimidine-2,4-diol (5-Amino-6-methyluracil)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Amino-6-methylpyrimidine-2,4-diol

Cat. No.: B102263

[Get Quote](#)

Introduction

5-Amino-6-methylpyrimidine-2,4-diol, more commonly known as 5-amino-6-methyluracil, is a heterocyclic organic compound belonging to the pyrimidine family. Its structure, which incorporates both the nucleobase uracil scaffold and an amino functional group, makes it a valuable building block in medicinal chemistry and drug discovery. As a derivative of uracil, it has the potential to interact with biological systems that process nucleic acids. Furthermore, aminouracils serve as versatile precursors for the synthesis of a wide array of fused heterocyclic systems, which have demonstrated a broad spectrum of biological activities. This guide provides a comprehensive overview of its fundamental properties, synthesis, and potential applications.

Core Properties

The core chemical and physical properties of **5-Amino-6-methylpyrimidine-2,4-diol** are summarized below.

General Properties

Property	Value	Source(s)
CAS Number	6270-46-8	[1]
Molecular Formula	C ₅ H ₇ N ₃ O ₂	[1]
Molecular Weight	141.13 g/mol	[1]
IUPAC Name	5-amino-6-methyl-1H-pyrimidine-2,4-dione	
Synonyms	5-Amino-6-methyluracil, 5-Amino-6-methylpyrimidine-2,4(1H,3H)-dione	

Physicochemical Properties

Property	Value	Source(s)
Melting Point	270 - 290 °C (with decomposition)	[1]
LogP	-0.878	
Appearance	Data not available (typically a solid powder)	
Solubility	Log ₁₀ WS (Water solubility in mol/L) is a parameter used to describe its solubility. [2] Specific quantitative data is limited.	

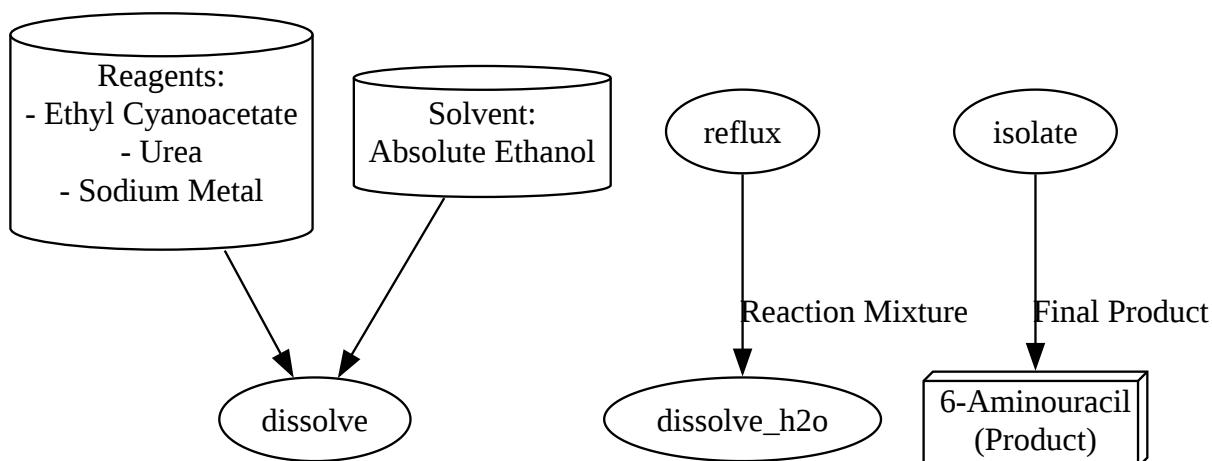
Synthesis and Analysis

While a specific, detailed experimental protocol for the synthesis of 5-amino-6-methyluracil was not found in the surveyed literature, a representative procedure can be constructed based on the well-established synthesis of analogous aminouracils. The common method involves the condensation of a β -keto ester or a cyanoacetate derivative with urea or thiourea.

Representative Experimental Protocol: Synthesis of 6-Aminouracil

This protocol describes the synthesis of the closely related 6-aminouracil and is representative of the general class of reaction used to form the aminopyrimidine-diol core. The synthesis of the target compound would analogously use ethyl 2-cyanopropionate as a starting material instead of ethyl cyanoacetate.

Principle: The reaction is a base-catalyzed condensation between ethyl cyanoacetate and urea to form the pyrimidine ring.


Materials:

- Ethyl cyanoacetate (0.86 mol)
- Urea (0.86 mol)
- Sodium (1.72 g. atom)
- Absolute Ethanol (1 L)
- Hot Water (1 L)
- Glacial Acetic Acid

Procedure:

- In a 3-liter, three-necked flask equipped with a reflux condenser and an efficient stirrer, add 1 L of absolute ethanol.
- Carefully add 39.4 g (1.72 g. atom) of sodium to the ethanol. Allow the sodium to dissolve completely.
- To the resulting sodium ethoxide solution, add 91.5 ml (0.86 mol) of ethyl cyanoacetate and 51.5 g (0.86 mol) of urea.
- Heat the mixture under reflux using a steam bath with vigorous stirring for 4 hours. The reaction mixture may become solid.

- After the reflux period, add 1 L of hot (80°C) water to the reaction mixture and resume stirring until all solids are dissolved.
- Heat the stirred solution at 80°C for an additional 15 minutes.
- Neutralize the hot solution to litmus paper with glacial acetic acid. This step induces the precipitation of 6-aminouracil.
- Cool the mixture, collect the precipitate by filtration, wash with cold water, and dry to yield the product.

[Click to download full resolution via product page](#)

Analytical Methods

5-Amino-6-methyluracil can be analyzed using reverse-phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol Outline: RP-HPLC Analysis

- Column: Newcrom R1 (or similar reverse-phase column).
- Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier.

- Note for Mass Spectrometry (MS) Compatibility: For applications where the eluent is directed to a mass spectrometer (LC-MS), the phosphoric acid modifier should be replaced with a volatile acid, such as formic acid.

Spectroscopic Data

Infrared (IR) Spectroscopy

An experimental condensed-phase IR spectrum is available for 5-Amino-6-methyluracil. The key vibrational bands are indicative of its functional groups.

Wavenumber (cm ⁻¹)	Interpretation
~3400 - 3200	N-H stretching (amine and amide)
~3100 - 3000	C-H stretching (methyl)
~1710 - 1650	C=O stretching (carbonyl groups of the uracil ring)
~1640 - 1600	N-H bending (amine)

NMR and Mass Spectrometry (MS) Data

Experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for **5-Amino-6-methylpyrimidine-2,4-diol** (CAS 6270-46-8) are not readily available in publicly accessible databases. For illustrative and comparative purposes, data for the closely related isomer, 6-Amino-1-methyluracil (CAS 2434-53-9), are presented below.

Disclaimer: The following data is for an isomer and should not be used for the definitive identification of **5-Amino-6-methylpyrimidine-2,4-diol**.

Table: ¹H NMR Data for 6-Amino-1-methyluracil (Solvent and frequency not specified in source)

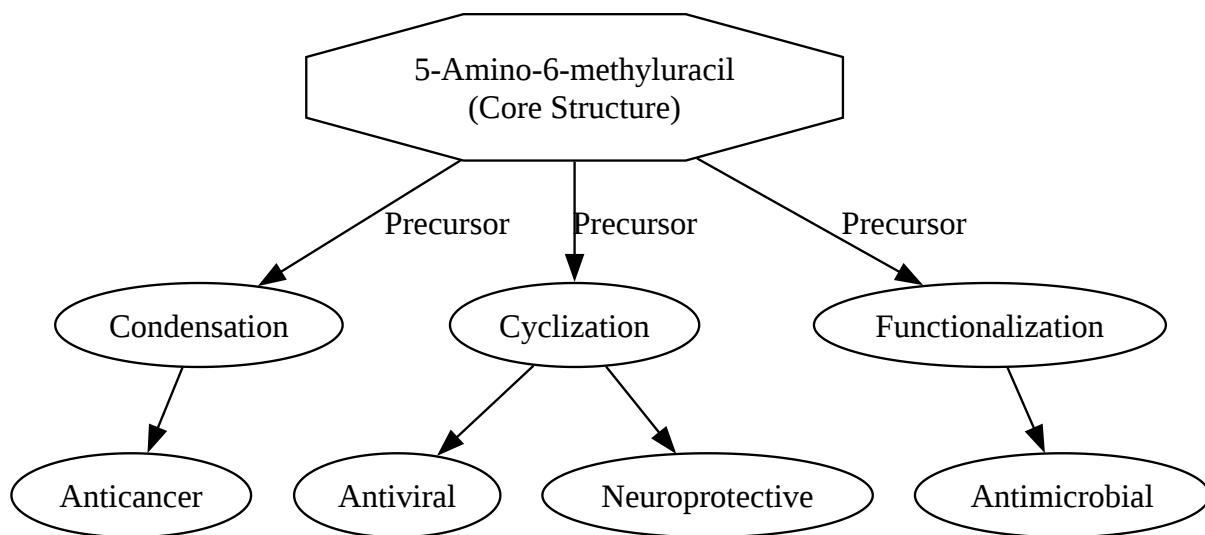
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
(Data not available)			

Note: While ^1H NMR spectra are available for this isomer, specific peak assignments were not found in the searched literature.

Table: ^{13}C NMR Data for 6-Amino-1-methyluracil (Solvent and frequency not specified in source)

Chemical Shift (δ , ppm)	Assignment
(Data not available)	

Note: ^{13}C NMR data was not found in the searched literature for this isomer.


Table: Mass Spectrometry Data for 6-Amino-1-methyluracil

m/z	Interpretation
141	$[\text{M}]^+$ (Molecular Ion)

Biological Activity and Applications

While specific signaling pathways for 5-amino-6-methyluracil are not well-defined, its chemical class—aminouracils—is of significant interest in drug development. These compounds serve as crucial precursors for synthesizing a diverse range of heterocyclic compounds with potent biological activities.

- Antioxidant Properties: **5-Amino-6-methylpyrimidine-2,4-diol** itself has been noted as an antioxidant.
- Precursor in Drug Discovery: The aminouracil core is a privileged scaffold used to generate libraries of compounds for screening. Derivatives have shown a wide array of therapeutic potential.
- Therapeutic Potential of Derivatives: Fused-ring systems and other derivatives synthesized from aminouracils have demonstrated antimicrobial, anticancer, anti-Alzheimer, and antiviral activities. This versatility makes the parent compound a valuable starting material for developing novel therapeutic agents.

[Click to download full resolution via product page](#)

Caption: Relationship between the aminouracil core and its applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemsynthesis.com [chemsynthesis.com]
- 2. [Organic Syntheses Procedure](http://orgsyn.org) [orgsyn.org]
- To cite this document: BenchChem. [Technical Guide: 5-Amino-6-methylpyrimidine-2,4-diol (5-Amino-6-methyluracil)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b102263#5-amino-6-methylpyrimidine-2-4-diol-basic-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com